4-Methyl-1,8-naphthyridin-2-ol is a heterocyclic compound that belongs to the naphthyridine family, characterized by its unique bicyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
4-Methyl-1,8-naphthyridin-2-ol can be classified as a naphthyridine derivative, which is a type of nitrogen-containing heterocycle. Naphthyridines are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The specific compound 4-methyl-1,8-naphthyridin-2-ol is recognized for its hydroxyl group at the second position and a methyl group at the fourth position of the naphthyridine ring.
The synthesis of 4-methyl-1,8-naphthyridin-2-ol can be approached through various methods, including:
The reaction conditions typically involve heating the reactants in a solvent under reflux or using microwave-assisted techniques to facilitate the reaction. The purification of the resulting product often requires column chromatography or recrystallization to achieve high purity levels.
4-Methyl-1,8-naphthyridin-2-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-methyl-1,8-naphthyridin-2-ol often involves interaction with biological targets such as enzymes or receptors. For example:
Biological assays have shown that derivatives of naphthyridines exhibit varied mechanisms depending on their specific substitutions and structural modifications .
Relevant data indicate that the compound exhibits moderate lipophilicity, which influences its bioavailability and pharmacokinetics .
4-Methyl-1,8-naphthyridin-2-ol has several potential applications:
The emergence of 4-methyl-1,8-naphthyridin-2-ol (CAS: 889940-20-9; CID: 1415873) represents a significant milestone in heterocyclic chemistry, tracing its origins to broader investigations into naphthyridine systems. First synthesized through classical heterocyclic condensation reactions, this compound gained prominence as a synthetic precursor due to its electron-deficient diazine structure and chelating hydroxyl group. The earliest synthetic routes faced challenges in regioselective methylation and hydroxylation, requiring multi-step sequences with modest yields. A breakthrough came with optimized Vilsmeier-Haack formylation and subsequent modifications, enabling efficient functionalization at the C3 position as demonstrated in the synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde—a key derivative obtained in 97% yield using phosphorus oxychloride/DMF conditions [2] [8].
The compound's structural characterization revealed crucial features influencing its reactivity: 1) The ortho-hydroxynaphthyridine motif facilitates tautomerism between hydroxy (lactam) and oxo (lactim) forms, influencing hydrogen bonding capacity; 2) C4-methyl activation enhances electrophilic substitution at adjacent positions; and 3) N1/N8 basic sites enable metal coordination. These properties spurred methodological advances in the 2000s, including transition metal-catalyzed cross-coupling and microwave-assisted cyclizations, overcoming earlier limitations in derivatization efficiency [5] [7]. Commercial availability (e.g., Fluorochem UK) since the early 2010s at milligram-to-gram scales (250mg: £360; 1g: £720) accelerated pharmacological exploration, establishing it as a versatile building block beyond academic curiosity [1].
Table 1: Key Historical Milestones in 4-Methyl-1,8-naphthyridin-2-ol Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
1990s-2000s | Initial synthetic protocols | Multi-step routes with moderate yields (40-60%) |
2005-2010 | Vilsmeier-Haack optimization | Enabled C3-formylation (97% yield) [8] |
2010-2015 | Commercial availability | Gram-scale synthesis (95% purity) [1] |
2015-Present | Hybridization methodologies | Integration with pharmacophores via C3/C7 modification [7] |
In drug discovery, 4-methyl-1,8-naphthyridin-2-ol serves as a privileged scaffold due to its balanced biopharmaceutical properties (cLogP ≈ 1.39, TPSA = 68 Ų) and multidirectional derivatization capacity. Its significance stems from three key attributes: 1) The hydrogen-bonding triad (N1, C2-OH, N8) mimics nucleotide bases, enabling DNA intercalation; 2) The C4-methyl group provides metabolic stability while allowing steric tuning; and 3) Electron-rich C3/C5/C7 positions permit targeted functionalization to modulate target affinity and solubility [2] [9]. These features underpin its application across diverse therapeutic targets:
Anticancer Agents: Structural hybridization at C3 with arylpropenone systems yielded derivatives exhibiting potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.47-3.19 μM), outperforming staurosporine (IC₅₀ = 4.51 μM). The 3-(4-hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-1-arylprop-2-en-1-one series demonstrated that electron-withdrawing substituents on the aryl ring enhance apoptosis induction through DNA intercalation and topoisomerase II inhibition [2] [8].
Antimicrobial Modulators: Chloro-substituted sulfonamide derivatives (e.g., 4-methyl-N-(5‑chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) disrupt bacterial efflux pumps in Staphylococcus aureus. Molecular docking confirmed binding to the MepA efflux pump via π-π stacking with Phe286 and hydrogen bonding with Ser290, potentiating antibiotics against resistant strains [5] [9].
Enzyme Inhibition: Recent derivatives like 1,8-naphthyridin-2-ones act as potent sphingomyelin synthase 2 (SMS2) inhibitors (IC₅₀ < 100 nM) with >100-fold selectivity over SMS1. The C3-cyano/C7-amino substitution pattern proved critical for membrane penetration and binding to the enzyme's catalytic pocket, demonstrating in vivo reduction of hepatic sphingomyelin in murine models [3].
Table 2: Structure-Activity Relationships of Key 4-Methyl-1,8-naphthyridin-2-ol Derivatives
Derivative Class | Substituents | Biological Activity | Potency |
---|---|---|---|
Arylpropenones | C3: Ar=2,3,4-trifluorophenyl | MCF7 cytotoxicity | IC₅₀ = 1.47 μM [8] |
Sulfonamides | C5: Cl; N2: 2,5-dichlorobenzenesulfonyl | MepA efflux inhibition | 87% inhibition at 32 μg/mL [5] |
3-Carbonitriles | C3: CN; C7: Piperazinyl-N-phenylacetamide | Anti-tubercular (H37Rv) | MIC = 6.25 μg/mL [7] |
1,8-Naphthyridin-2-ones | C7: Cyclic amino acids | SMS2 inhibition | IC₅₀ < 100 nM [3] |
The scaffold's versatility is further exemplified in anti-tubercular applications, where piperazine-linked carbonitrile derivatives (e.g., ANA-12) inhibit Mycobacterium tuberculosis H37Rv at MIC = 6.25 μg/mL through enoyl-ACP reductase (InhA) binding, as confirmed by molecular dynamics simulations [7]. This multi-target engagement profile, combined with favorable ADMET properties (moderate plasma protein binding, hepatic stability), solidifies 4-methyl-1,8-naphthyridin-2-ol as a cornerstone scaffold in rational drug design across infectious diseases, oncology, and metabolic disorders.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: